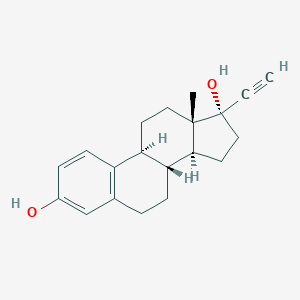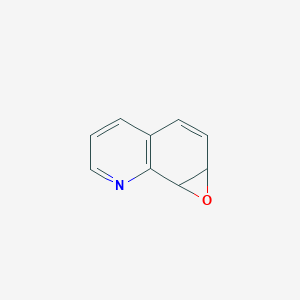
Quinoline-7,8-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been extensively studied for its biological and pharmacological properties. It is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Quinoline-7,8-oxide is not fully understood. However, it has been suggested that Quinoline-7,8-oxide exerts its biological and pharmacological effects by inducing oxidative stress and DNA damage. Quinoline-7,8-oxide has been shown to induce apoptosis in cancer cells and inhibit bacterial and fungal growth.
Biochemische Und Physiologische Effekte
Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. Quinoline-7,8-oxide has also been shown to inhibit bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Quinoline-7,8-oxide in lab experiments include its versatility, high purity, and well-established synthesis method. However, the limitations of using Quinoline-7,8-oxide in lab experiments include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of Quinoline-7,8-oxide in scientific research. One area of research is the development of novel drugs based on the structure of Quinoline-7,8-oxide. Another area of research is the use of Quinoline-7,8-oxide as a probe for the detection of DNA damage. Additionally, the potential use of Quinoline-7,8-oxide in the treatment of bacterial and fungal infections is an area of ongoing research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile compound that has been extensively studied for its biological and pharmacological properties. Its synthesis method is well-established, and it has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The future directions for the use of Quinoline-7,8-oxide in scientific research are promising, and it is likely that Quinoline-7,8-oxide will continue to be an important compound in scientific research.
Synthesemethoden
The synthesis of Quinoline-7,8-oxide is achieved by the oxidation of quinoline using hydrogen peroxide or peracids. The reaction can be carried out under mild conditions and yields high purity Quinoline-7,8-oxide. The purity of Quinoline-7,8-oxide is essential for its use in biological and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Quinoline-7,8-oxide has been used extensively in scientific research for its biological and pharmacological properties. It has been shown to have anticancer, antibacterial, antifungal, and antiviral properties. Quinoline-7,8-oxide has also been used as a probe for the detection of DNA damage and has been used in the development of novel drugs.
Eigenschaften
CAS-Nummer |
130536-39-9 |
|---|---|
Produktname |
Quinoline-7,8-oxide |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |
InChI-Schlüssel |
VHKOGTWROZZNFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Kanonische SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Synonyme |
QUINOLINE7,8-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



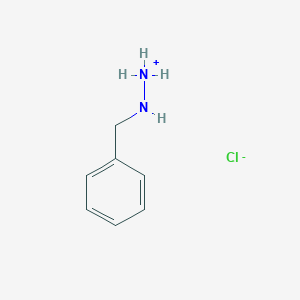
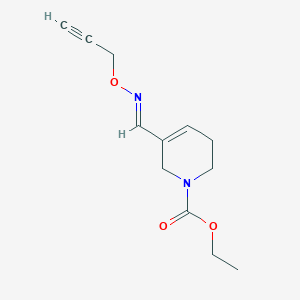
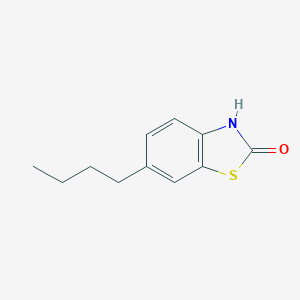
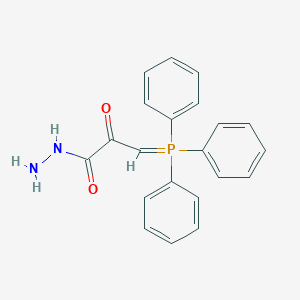
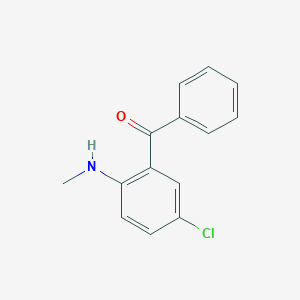
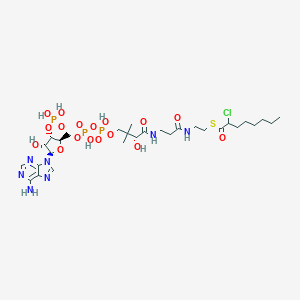
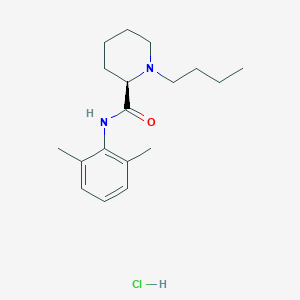
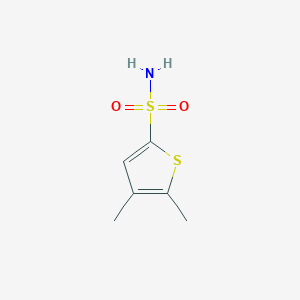
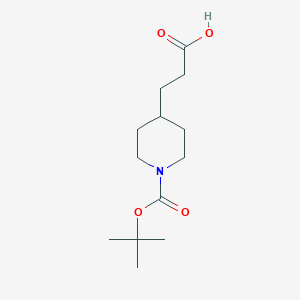
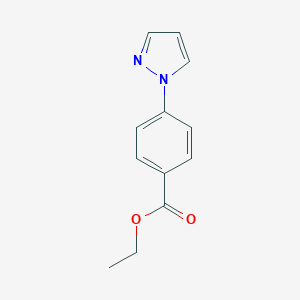
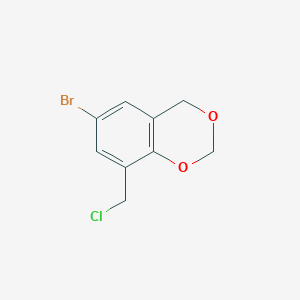
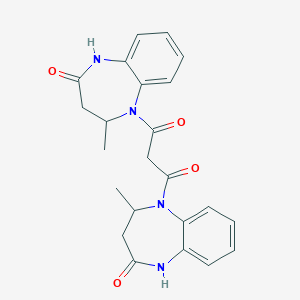
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)
